molecular formula C10H13NOS B6496524 N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 14770-80-0

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No. B6496524
CAS RN: 14770-80-0
M. Wt: 195.28 g/mol
InChI Key: DCLNLGZBUXXBQM-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide” is a derivative of 4,5,6,7-tetrahydro-1-benzothiophene . It belongs to the class of benzamides . It has been used in the synthesis of pyridine, pyrazole, and thiazole derivatives .


Synthesis Analysis

The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate gives oxobutanamide derivatives . A new series of thiophene derivatives has been synthesized by incorporating a variety of ring systems such as pyridine, thiazole, and thiophene at position 2 of the benzothiophene ring and either cyano or ethyl carboxylate group at position 3 .


Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrahydro-1-benzothiophene derivatives towards some chemical reagents was studied to afford new heterocyclic derivatives . The specific chemical reactions involving “this compound” are not detailed in the search results.

Scientific Research Applications

NBT-Acetamide has been used in a variety of scientific research applications. It has been used as a prodrug in drug discovery and development, as a reversible inhibitor of enzymes, and as a biochemical and physiological tool. It has also been used as a model compound for studying enzyme kinetics, as well as for studying the effects of environmental factors on enzyme activity.

Advantages and Limitations for Lab Experiments

NBT-Acetamide has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and can be stored at room temperature. It is also relatively inexpensive and can be used in a variety of biochemical and physiological studies. However, it is not very stable and can be degraded by light or oxygen.

Future Directions

There are several potential future directions for the use of NBT-Acetamide. It could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the immune system. It could also be used to study the effects of drugs on the nervous system and the effects of drugs on cancer cells. Additionally, it could be used to study the effects of drugs on the metabolism of cells, as well as to study the effects of drugs on the development of new drugs. Finally, it could be used to study the effects of drugs on the environment and the effects of drugs on the health of humans and animals.

Synthesis Methods

NBT-Acetamide can be synthesized by a number of methods. The most common method involves the reaction of an alkyl halide with a thiophenol in the presence of a base. This reaction produces an alkylthioether, which is then reacted with an acetamide in the presence of an acid. The resulting product is NBT-Acetamide. Other methods of synthesis include the reaction of a thiophenol with an alkyl halide and an acetamide in the presence of a base, and the reaction of a thiophenol with an alkyl halide and an acetic anhydride in the presence of a base.

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLNLGZBUXXBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234726
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14770-80-0
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14770-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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